Cas no 2137750-06-0 (Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl-)

Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl-
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- Inchi: 1S/C8H15BrN2O/c1-2-11(8(12)5-9)7-3-4-10-6-7/h7,10H,2-6H2,1H3
- InChI Key: MTEKYATZZZIAQF-UHFFFAOYSA-N
- SMILES: C(N(CC)C1CCNC1)(=O)CBr
Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377558-0.5g |
2-bromo-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
2137750-06-0 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-377558-1.0g |
2-bromo-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
2137750-06-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-377558-5.0g |
2-bromo-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
2137750-06-0 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-377558-10.0g |
2-bromo-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
2137750-06-0 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-377558-0.05g |
2-bromo-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
2137750-06-0 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-377558-0.25g |
2-bromo-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
2137750-06-0 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-377558-2.5g |
2-bromo-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
2137750-06-0 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-377558-0.1g |
2-bromo-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
2137750-06-0 | 0.1g |
$640.0 | 2023-03-02 |
Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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2. Caper tea
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl-
Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- (CAS No. 2137750-06-0): A Comprehensive Overview
Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- (CAS No. 2137750-06-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its specific structural features, holds potential applications in various areas, including drug discovery and chemical synthesis.
The molecular structure of Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- is composed of a central acetamide group, a bromine atom, an ethyl group, and a pyrrolidinyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity profiles to the molecule. The bromine atom, in particular, is a key feature that can be exploited in synthetic transformations and as a leaving group in nucleophilic substitution reactions.
In recent years, the study of Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- has been enriched by advancements in computational chemistry and experimental techniques. Computational methods have provided valuable insights into the electronic structure and conformational preferences of the molecule. These insights are crucial for understanding its behavior in various chemical environments and for predicting its reactivity in synthetic processes.
Experimental studies have also contributed significantly to the understanding of Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl-. For instance, nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate the detailed structure and dynamics of the molecule. Additionally, mass spectrometry (MS) has been employed to confirm its molecular weight and purity. These analytical techniques are essential for ensuring the quality and reliability of the compound in both research and industrial settings.
The potential applications of Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- are diverse and promising. In medicinal chemistry, this compound can serve as a valuable intermediate in the synthesis of bioactive molecules. The bromine atom can be readily replaced by other functional groups through various substitution reactions, making it a useful building block for constructing complex organic molecules with therapeutic potential.
In pharmaceutical research, Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- has shown promise as a lead compound for drug discovery. Its structural features make it suitable for targeting specific biological pathways and receptors. For example, recent studies have explored its potential as an inhibitor of certain enzymes involved in disease processes. These investigations have highlighted its ability to modulate biological activities with high selectivity and efficacy.
Beyond its applications in drug discovery, Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- is also relevant in the field of materials science. Its unique chemical properties make it a candidate for use in the development of advanced materials with tailored functionalities. For instance, it can be incorporated into polymers or other composite materials to enhance their performance characteristics.
The synthesis of Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- has been optimized through various methods to ensure high yields and purity. Common synthetic routes involve multi-step processes that include functional group manipulations and selective transformations. These methods are designed to minimize side reactions and maximize the efficiency of the synthesis.
In conclusion, Acetamide, 2-bromo-N-ethyl-N-3-pyrrolidinyl- (CAS No. 2137750-06-0) is a multifaceted compound with significant potential in multiple scientific disciplines. Its unique structural features and chemical properties make it an important molecule for research and development in organic chemistry, medicinal chemistry, pharmaceuticals, and materials science. As ongoing studies continue to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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